molecular formula C19H18N2O2S B263263 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide

2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide

Cat. No. B263263
M. Wt: 338.4 g/mol
InChI Key: WNELSMDSBNAZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide, also known as ISO, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. ISO is a small molecule that belongs to the class of sulfhydryl-containing compounds, which have been shown to exhibit a broad range of biological activities.

Mechanism of Action

The mechanism of action of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit a broad range of biochemical and physiological effects. This compound has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, which are involved in the regulation of oxidative stress. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide in lab experiments is its relatively low toxicity compared to other sulfhydryl-containing compounds. This compound has been shown to exhibit low cytotoxicity in various cell lines, which makes it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it challenging to prepare solutions of this compound for use in cell culture experiments.

Future Directions

There are several future directions for the investigation of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide. One potential direction is the investigation of the efficacy of this compound in animal models of various diseases, such as cancer and neurodegenerative disorders. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. This could provide valuable information on the optimal dosing and administration of this compound for therapeutic applications. Finally, further investigation of the mechanism of action of this compound could provide insights into its potential therapeutic applications and identify new targets for drug development.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been investigated for its potential efficacy in various diseases, including cancer, neurodegenerative disorders, and inflammation. The mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to exhibit a broad range of biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the investigation of this compound, including the investigation of its efficacy in animal models and the investigation of its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide involves the reaction of 2-mercapto-1-isoquinoline with 4-methoxybenzylbromide and acetic anhydride in the presence of an acid catalyst. The resulting product is then purified by column chromatography. The yield of the synthesis method is typically around 50%, and the purity of the final product can be confirmed by NMR and mass spectrometry.

Scientific Research Applications

2-(1-isoquinolylsulfanyl)-N~1~-(4-methoxybenzyl)acetamide has been investigated for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to protect neurons from oxidative stress-induced damage and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

2-isoquinolin-1-ylsulfanyl-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C19H18N2O2S/c1-23-16-8-6-14(7-9-16)12-21-18(22)13-24-19-17-5-3-2-4-15(17)10-11-20-19/h2-11H,12-13H2,1H3,(H,21,22)

InChI Key

WNELSMDSBNAZAI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CC3=CC=CC=C32

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CC3=CC=CC=C32

Origin of Product

United States

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